molecular formula C7H7Cl2NO2S B011689 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride CAS No. 104613-64-1

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B011689
CAS No.: 104613-64-1
M. Wt: 240.11 g/mol
InChI Key: MZNFQQLADSWLLV-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS 104613-64-1) is a high-value chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₇H₇Cl₂NO₂S and a molecular weight of 240.11, is a versatile building block prized for its functional groups that allow for further derivatization. Primary Research Applications: Sulfonamide Synthesis: This sulfonyl chloride is a key precursor for the synthesis of various sulfonamide derivatives. Sulfonamides are a critically important class of compounds in pharmaceutical research, known to exhibit a wide range of biological activities. The compound readily reacts with amines to form sulfonamide linkages, a reaction widely employed in the development of new therapeutic agents . Pharmaceutical Intermediate: It serves as a crucial synthetic intermediate for more complex molecules. For instance, it is used in the synthesis of 1-[(2-Amino-4-chloro-5-methylphenyl)sulfonyl]-L-proline, a compound that has been investigated for its inhibitory potential against the Hepatitis C virus genome polyprotein, highlighting its relevance in antiviral drug discovery . Heterocyclic Compound Functionalization: The compound is effectively used in sulfonylation reactions with heterocyclic amines, such as 2-aminothiazole, to create novel molecular entities for screening against biological targets like urease, α-glucosidase, and α-amylase . Mechanism of Action: As a benzenesulfonyl chloride derivative, its primary reactivity stems from the sulfonyl chloride (-SO₂Cl) group. This group is highly electrophilic and acts as an effective sulfonylation agent, transferring the "R-SO₂-" moiety to nucleophiles, most commonly amino groups (-NH₂, -NHR) on target molecules. This reaction forms sulfonamides (R'-SO₂-NR₂), which can significantly alter the physicochemical properties and biological activity of the resulting compound . Handling & Quality: To ensure stability and purity, this reagent must be stored sealed in a dry environment at 2-8°C . It is offered with a high purity level of 95% or greater, ensuring consistent and reliable performance in sensitive research applications. > This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNFQQLADSWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564838
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104613-64-1
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-Chloro-5-methylbenzene

The foundational step involves introducing a nitro group at position 2 of 4-chloro-5-methylbenzene. Nitration is directed by the electron-donating methyl group (ortho/para director) and the electron-withdrawing chlorine (meta director), favoring nitro placement at position 2.

Reaction Conditions :

  • Reagents : Fuming nitric acid (1.1 equiv), concentrated sulfuric acid (1.5 equiv, catalyst)

  • Temperature : 0–5°C (prevents polysubstitution)

  • Time : 2 hours

  • Yield : 70%

The product, 2-nitro-4-chloro-5-methylbenzene, is isolated via vacuum filtration and recrystallized in ethanol to achieve 95% purity.

Chlorosulfonation for Sulfonyl Chloride Formation

Chlorosulfonation introduces the sulfonyl chloride group at position 1. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and chlorinating agent under catalytic sulfuric acid.

Reaction Conditions :

  • Reagents : Chlorosulfonic acid (3.0 equiv), sulfuric acid (0.1 equiv, catalyst)

  • Temperature : 135°C (ensures complete conversion)

  • Time : 4 hours

  • Yield : 85%

The intermediate, 2-nitro-4-chloro-5-methylbenzene-1-sulfonyl chloride, is precipitated in ice water, filtered, and washed to neutrality, achieving 98% purity.

Reduction of Nitro to Amino Group

The nitro group at position 2 is reduced to an amine using iron powder in acidic conditions, a method adapted from sulfonamide synthesis protocols.

Reaction Conditions :

  • Reagents : Iron powder (4.4 equiv), hydrochloric acid (0.18 equiv)

  • Solvent : Methanol/water (3:1 v/v)

  • Temperature : 60°C

  • Time : 30 minutes

  • Yield : 75%

The final product is purified via recrystallization in ethanol-water, yielding 2-amino-4-chloro-5-methylbenzene-1-sulfonyl chloride at 99% purity.

Optimization Strategies and Side Reactions

Regioselectivity Challenges

  • Nitration : Competing directing effects of methyl and chlorine necessitate low temperatures to suppress para-nitration byproducts.

  • Chlorosulfonation : Excess ClSO₃H minimizes sulfonic acid formation, while controlled addition to ice water prevents hydrolysis of the sulfonyl chloride group.

Byproduct Mitigation

  • Iron Residues : Post-reduction filtration through celite removes residual iron particles.

  • Acidic Hydrolysis : Anhydrous workup conditions preserve the sulfonyl chloride functionality during reduction.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-3), 6.95 (s, 1H, H-6), 5.21 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₇H₆Cl₂NO₂S [M+H]⁺: 279.93, observed: 279.91.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70% acetonitrile/water), purity >99%.

  • Titration : Argentometric titration confirms 98.5% sulfonyl chloride content.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Sulfuric acid from chlorosulfonation is recovered via distillation, reducing waste.

  • Solvent Reuse : Methanol-water mixtures are distilled and reused in reduction steps, cutting costs by 20%.

Comparative Analysis of Methods

Table 1: Synthesis Step Efficiency

StepYield (%)Purity (%)Key Challenge
Nitration7095Regioselectivity control
Chlorosulfonation8598Hydrolysis prevention
Reduction7599Iron residue removal

Table 2: Reagent Stoichiometry

ReagentRoleEquivalents
HNO₃Nitrating agent1.1
ClSO₃HSulfonating agent3.0
FeReducing agent4.4

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and chloro groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Halogenated Derivatives: Formed through electrophilic substitution with halogens.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing sulfonamide antibiotics, which are essential for treating bacterial infections. The sulfonamide group is known for its antibacterial properties, making this compound valuable in medicinal chemistry.

2. Anticancer Agents

Recent studies have highlighted the use of this compound in synthesizing anticancer agents. For example, it has been utilized to create derivatives that inhibit specific enzymes involved in cancer cell proliferation. The incorporation of the sulfonyl chloride moiety enhances the biological activity of these compounds, leading to more effective therapeutic agents.

Agrochemical Applications

1. Herbicides

The compound is also utilized as an intermediate in the production of herbicides. It participates in synthesizing sulfonylurea herbicides, which are widely used for their effectiveness against a broad spectrum of weeds while being selective for crops. The sulfonyl group contributes to the herbicidal activity by interfering with amino acid synthesis in plants.

Case Studies

Study Application Findings
Zhenghou Daxue (2000)Anticancer CompoundsDemonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
J. Chem. Med. (1986)Active Pharmaceutical IngredientsHighlighted the compound's role as an intermediate in synthesizing effective diabetes medications, showcasing its versatility in medicinal applications.
EP-A 101 308Herbicide DevelopmentReported successful synthesis of a novel herbicide using this compound, which showed enhanced efficacy compared to existing products on the market.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Supply Chain : The compound is supplied globally, with manufacturers in China, the US, India, and Germany, reflecting its industrial demand .

Biological Activity

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, also known as sulfanilamide derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has a sulfonyl chloride functional group, which contributes to its reactivity towards nucleophiles. Its chemical structure can be represented as follows:

  • Molecular Formula : C7H8ClN2O2S
  • Molecular Weight : 206.67 g/mol
  • CAS Number : 107-38-2

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1–2 µg/mL
Escherichia coli3–5 µg/mL
Enterococcus faecalis2–4 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Cytotoxicity and Cancer Research

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Apoptosis induction
MCF-720G0/G1 phase arrest
HeLa25G2/M phase arrest

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can inhibit enzymes critical for bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest in various phases, preventing cancer cell proliferation.

Case Studies

Several studies have focused on the efficacy of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfanilamide derivatives, including our compound, against clinical isolates of bacteria. Results showed significant inhibition with MIC values comparable to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with our target compound showing promising results against HCT-116 cells .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

Methodological Answer:
The synthesis typically involves sulfonation and chlorination steps. For derivatives of similar sulfonyl chlorides, trichloroacetyl chloride in tetrahydrofuran (THF) under controlled heating (~72°C) with concentrated hydrochloric acid has been used to achieve moderate yields (~50%) . Key parameters include maintaining anhydrous conditions to prevent premature hydrolysis and optimizing stoichiometry (e.g., 1.1 equiv. of chlorinating agents). Post-reaction purification via recrystallization in ethyl acetate/petroleum ether mixtures is recommended to isolate crystalline products . Solubility in aqueous acid (slight) and DMSO suggests these solvents may aid in intermediate characterization .

Advanced: How do substituent electronic effects influence sulfonation regioselectivity in chloro-aminotoluene derivatives?

Methodological Answer:
Computational studies (e.g., density functional theory, DFT) can model electron-withdrawing/donating effects of substituents on sulfonation efficiency. For example, the methyl group at position 5 in this compound may sterically hinder sulfonyl chloride formation at adjacent positions, directing reactivity to the para position. Experimental validation via competitive reactions with substituted analogs (e.g., 2-Amino-5-chlorobenzoic acid derivatives ) and kinetic isotope effect studies can resolve mechanistic ambiguities. Contrasting data on substituent impacts (e.g., nitro vs. amino groups in sulfonyl chlorides ) highlight the need for systematic electronic parameter sweeps.

Basic: What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:
High-performance liquid chromatography (HPLC) is critical for purity assessment, with comparison to authentic samples . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns, particularly distinguishing aromatic protons near electron-withdrawing groups (e.g., -SO₂Cl). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 239.70 for related compounds ). Melting point analysis (e.g., 83–87°C for structural analogs ) provides additional validation. For sulfonic acid derivatives, titration with standardized base quantifies active sulfonyl groups .

Advanced: What are the pH-dependent hydrolysis pathways of sulfonyl chlorides in aqueous media?

Methodological Answer:
Hydrolysis kinetics can be studied via stopped-flow spectroscopy under varying pH (1–14). At low pH, sulfonyl chlorides hydrolyze to sulfonic acids via a two-step mechanism involving a sulfonic anhydride intermediate. At neutral pH, nucleophilic attack by water dominates, while alkaline conditions may generate sulfonate salts. Isotopic labeling (e.g., H₂¹⁸O) and LC-MS/MS can track oxygen incorporation into hydrolysis products . Conflicting data on hydrolysis rates in polar aprotic solvents (e.g., DMSO ) versus aqueous buffers necessitate solvent-switch experiments to delineate solvent effects.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Due to its skin corrosion potential (Category 1B) and hydrogen fluoride release upon decomposition , strict personal protective equipment (PPE) is mandatory: nitrile gloves, face shields, and fume hoods. Dust suppression via wet handling and argon-blanketed storage minimizes aerosol formation . Emergency measures include immediate rinsing with water for skin/eye contact (15+ minutes) and avoiding induction of vomiting upon ingestion .

Advanced: How does storage under inert gas affect long-term stability?

Methodological Answer:
Stability studies under argon versus ambient air (25°C, 60% RH) reveal that argon reduces hydrolysis and oxidative degradation by 70% over 12 months, as quantified by HPLC purity assays . Accelerated aging tests (40°C/75% RH) combined with FTIR spectroscopy detect moisture-induced sulfonic acid formation. Conflicting reports on glass reactivity suggest glass vials should be avoided; instead, use fluoropolymer-lined containers.

Basic: What strategies improve yield in multi-step syntheses involving sulfonyl chlorides?

Methodological Answer:
Stepwise optimization via design of experiments (DoE) identifies critical factors:

  • Chlorination : Excess chlorinating agents (e.g., PCl₅) at 0–5°C minimize byproducts.
  • Amination : Protecting groups (e.g., acetyl) prevent undesired side reactions at the amino group .
  • Workup : Liquid-liquid extraction with dichloromethane removes unreacted precursors, while silica gel chromatography resolves sulfonic acid impurities .

Advanced: Can computational models predict biological interactions of sulfonyl chloride derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes with cysteine residues susceptible to sulfonylation). For cytotoxicity studies, QSAR models correlate substituent ClogP values with IC₅₀ data from cell viability assays (e.g., HepG2 cells ). Contrasting cytotoxicity results between sulfonyl chlorides and sulfonamides highlight the need for metabolite profiling.

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